REACTION_CXSMILES
|
[I-].[CH3:2][N+:3]1[CH2:8][CH2:7][C:6]2[CH:9]=[CH:10][S:11][C:5]=2[C:4]=1[CH3:12].[BH4-].[Na+]>CO>[CH3:2][N:3]1[CH2:8][CH2:7][C:6]2[CH:9]=[CH:10][S:11][C:5]=2[CH:4]1[CH3:12] |f:0.1,2.3|
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred for another 1.5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
while cooling with an ice bath (vigorous release of gas)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
ADDITION
|
Details
|
mixed with sat. NaHCO3 solution
|
Type
|
EXTRACTION
|
Details
|
extracted 3× with methylene chloride
|
Type
|
CUSTOM
|
Details
|
The organic phases are dried on NaSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
|
Smiles
|
CN1C(C2=C(CC1)C=CS2)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |